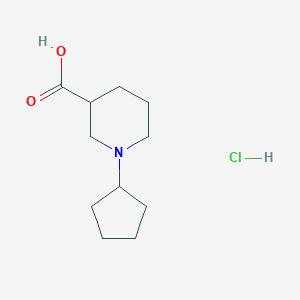

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclopentylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10;/h9-10H,1-8H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYCEKPSYDBGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride, a valuable heterocyclic scaffold for drug discovery and development. The narrative emphasizes the causal relationships behind experimental choices, ensuring a reproducible and self-validating protocol. We will explore a robust synthesis via reductive amination, followed by rigorous characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), culminating in the formation of the stable hydrochloride salt.

Introduction and Strategic Overview

1-Cyclopentylpiperidine-3-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and natural products, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1][2][3] The addition of a cyclopentyl group on the piperidine nitrogen and a carboxylic acid at the 3-position creates a molecule with distinct steric and electronic properties, making it an attractive building block for generating novel chemical entities with potential therapeutic applications.

This guide is structured to provide not just a procedural blueprint but a deeper understanding of the "why" behind each step. The chosen synthetic strategy, reductive amination, is favored for its high efficiency, operational simplicity, and the commercial availability of its precursors.[4][5][6] The subsequent characterization cascade is designed to provide unambiguous confirmation of the target molecule's identity, structure, and purity.

Synthesis Pathway: Reductive Amination

The most direct and reliable route to synthesize 1-Cyclopentylpiperidine-3-carboxylic acid is the reductive amination between piperidine-3-carboxylic acid and cyclopentanone. This two-part reaction first involves the formation of an intermediate iminium ion, which is then reduced in situ to form the desired tertiary amine.[6]

Causality of Reagent Selection

-

Starting Materials: Piperidine-3-carboxylic acid (also known as nipecotic acid) and cyclopentanone are readily available and cost-effective commercial reagents.[7][8]

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting ketone (cyclopentanone). This selectivity prevents the wasteful consumption of the hydride source and minimizes the formation of cyclopentanol as a byproduct. Its tolerance for mildly acidic conditions is perfectly suited for this reaction, which is often catalyzed by acetic acid.

-

Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is ideal. These solvents effectively dissolve the starting materials and do not interfere with the reducing agent.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-Cyclopentylpiperidine-3-carboxylic acid (Free Base)

-

To a round-bottom flask charged with a magnetic stir bar, add piperidine-3-carboxylic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Add cyclopentanone (1.1 eq) followed by glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil or solid.

Part B: Preparation of the Hydrochloride Salt

-

Dissolve the crude free base product in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.[9]

-

While stirring, add a solution of hydrogen chloride (1.1 eq) in a compatible solvent (e.g., 2.0 M HCl in diethyl ether) dropwise.[10][11]

-

A white precipitate should form immediately or upon further stirring. If precipitation is slow, the flask can be cooled in an ice bath.

-

Stir the resulting slurry for 30-60 minutes.

-

Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

-

Dry the white solid under vacuum to yield the final this compound. The formation of the salt aids in purification and improves the compound's stability and handling characteristics.[10]

Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure.[12][13] The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

Caption: Key structural regions for NMR assignment.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment and connectivity of protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet (br s) | Highly deshielded proton, may exchange with D₂O. |

| Piperidine N-CH (a) | ~3.0 - 3.5 | Multiplet (m) | Proton on the carbon attached to the nitrogen of the cyclopentyl group. |

| Piperidine CH-COOH (b) | ~2.5 - 3.0 | Multiplet (m) | Proton on the carbon bearing the carboxylic acid. |

| Piperidine Ring CH₂ (c, d, e) | 1.5 - 2.8 | Complex Multiplets (m) | Overlapping signals from the rest of the piperidine ring protons. |

| Cyclopentyl Ring CH₂ (f) | 1.4 - 2.2 | Complex Multiplets (m) | Overlapping signals from the cyclopentyl ring protons. |

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | 170 - 180 |

| Piperidine N-C H (a') | 60 - 70 |

| Piperidine Ring Carbons (b', c', d', e') | 20 - 60 |

| Cyclopentyl Ring Carbons (f') | 25 - 40 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[14]

| Functional Group | Absorption Range (cm⁻¹) | Appearance |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad, strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to strong |

| N-H⁺ Stretch (Ammonium Salt) | 2200 - 2800 | Broad, may overlap with O-H |

| C=O Stretch (Carboxylic Acid) | 1710 - 1760 | Strong, sharp |

The presence of the very broad O-H stretch and the strong carbonyl (C=O) peak are highly characteristic of a carboxylic acid functional group.[15][16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[17] High-resolution mass spectrometry (HRMS) is used to determine the exact mass.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

-

Expected Molecular Ion: The analysis will detect the protonated molecule, [M+H]⁺, where M is the molecular weight of the free base (C₁₁H₁₉NO₂), which is 197.27 g/mol . The expected m/z value would be approximately 198.15.

-

Key Fragmentation Patterns: The fragmentation of N-alkyl piperidines is often initiated at the protonated nitrogen atom.[18] Common fragmentation pathways include:

-

Loss of the carboxylic acid group (-COOH, 45 Da).

-

Cleavage of the cyclopentyl ring.

-

Ring-opening of the piperidine moiety.[19]

-

Conclusion

This guide outlines a robust and reproducible methodology for the synthesis of this compound. The selection of reductive amination as the core synthetic strategy offers high yields and operational simplicity. The detailed characterization protocols, employing NMR, FT-IR, and MS, provide a self-validating system to ensure the unequivocal identification and high purity of the final product. This comprehensive approach provides researchers with the necessary tools and insights to confidently produce and verify this valuable chemical building block for applications in medicinal chemistry and drug development.

References

-

Green Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. RSC Publishing. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopentanones. [Link]

- Google Patents. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. CN106831540A.

-

ResearchGate. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

-

ResearchGate. Reductive amination of acetic acid (2a) with piperidine (1a) to N-ethylpiperidine (3a) over various supported metal catalystsa. [Link]

-

ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). [Link]

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

-

Chemistry Stack Exchange. (2020). Cyclopentanone is treated with piperidine. [Link]

-

ResearchGate. (2006). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]

-

ResearchGate. Scheme 1. 2-Piperidine-carboxylic acid. [Link]

- Google Patents. (2010).

-

ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. [Link]

-

ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine. [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). [Link]

-

PubMed. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

-

Reddit. (2023). Hydrochloride salt of amine. [Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

-

ResearchGate. Reductive amination of amines using carboxylic acids exploiting the dual reactivity of phenylsilane. [Link]

-

MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

Student Doctor Network. (2011). Distinguishing between IR specs: carboxylic acid vs. N-sub'd amide. [Link]

-

PubMed. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

-

ResearchGate. (2012). How to make a salt of a novel compound?. [Link]

-

SciELO. (2013). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). [Link]

-

ResearchGate. (2007). Mass spectral fragmentations of alkylpyridine N‐oxides. [Link]

-

ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022). [Link]

Sources

- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclopentanone synthesis [organic-chemistry.org]

- 8. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. forums.studentdoctor.net [forums.studentdoctor.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. acgpubs.org [acgpubs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. scielo.br [scielo.br]

Technical Guide: 1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride

The following technical guide details the chemical profile, synthesis, and application of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride .

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

This compound (CAS: 1185293-17-7 ) is a specialized heterocyclic building block belonging to the N-substituted nipecotic acid class.[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents targeting GABA transporters (GAT) , chemokine receptors (e.g., CCR2) , and kinase signaling pathways . By introducing a lipophilic cyclopentyl ring to the basic nitrogen of the piperidine core, this moiety modulates the physicochemical properties (logP, pKa) and steric profile of drug candidates, often improving blood-brain barrier (BBB) permeability and metabolic stability compared to their unsubstituted counterparts.

Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9][10]

Identity Verification

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | N-Cyclopentylnipecotic acid HCl; 1-Cyclopentyl-3-piperidinecarboxylic acid HCl |

| CAS Number (Salt) | 1185293-17-7 |

| CAS Number (Free Acid) | 897094-36-9 |

| Molecular Formula | C₁₁H₁₉NO₂[1][2][3][4][5][6][7][8] · HCl |

| Molecular Weight | 233.74 g/mol (Salt); 197.28 g/mol (Free Base) |

| MDL Number | MFCD06800490 |

| SMILES | OC(=O)C1CCCN(C1)C2CCCC2.Cl |

Physicochemical Parameters[1][7][12][14]

-

pKa (Calculated): ~3.8 (Carboxylic acid), ~9.2 (Piperidine nitrogen). Note: The N-substitution lowers the pKa slightly compared to the secondary amine.[1]

-

Solubility: Highly soluble in water, methanol, and DMSO due to the ionic nature of the hydrochloride salt.

-

LogP (Free Base): ~1.8 (Predicted).[5] The cyclopentyl group significantly increases lipophilicity relative to nipecotic acid (LogP ~ -1.3), facilitating membrane permeation.

Synthetic Methodology

The most robust route to 1-cyclopentylpiperidine-3-carboxylic acid involves the reductive amination of nipecotic acid (or its ester) with cyclopentanone.[1] This method avoids the over-alkylation issues common with direct alkylation using cyclopentyl halides.

Synthesis Workflow Diagram

The following diagram illustrates the reductive amination pathway followed by hydrolysis and salt formation.

Figure 1: Step-wise synthesis via reductive amination and ester hydrolysis.

Detailed Experimental Protocol

Step 1: Reductive Amination

-

Reagents: Ethyl nipecotate (1.0 eq), Cyclopentanone (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).

-

Procedure: Dissolve ethyl nipecotate and cyclopentanone in DCE. Add acetic acid to catalyze imine formation.[1] Stir for 30 minutes. Add STAB portion-wise at 0°C. Warm to room temperature and stir for 12–16 hours under nitrogen.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry organic layer over MgSO₄ and concentrate.

Step 2: Ester Hydrolysis

-

Reagents: Crude ester from Step 1, LiOH·H₂O (3.0 eq), THF/Water (3:1).

-

Procedure: Dissolve the ester in THF/Water. Add LiOH. Stir at room temperature for 4 hours (monitor by TLC/LCMS).

-

Isolation: Remove THF under vacuum. Acidify the aqueous phase to pH ~5 using 1M HCl. Extract the zwitterionic free acid with n-butanol or DCM/iPrOH (3:1) if precipitation does not occur.

Step 3: Hydrochloride Salt Formation

-

Procedure: Dissolve the free acid in a minimum amount of anhydrous ethanol or acetone.[1] Add 4M HCl in dioxane (1.1 eq) dropwise at 0°C.

-

Crystallization: Add diethyl ether or hexane to precipitate the hydrochloride salt.[1] Filter and dry under vacuum.

Applications in Drug Discovery

GABA Uptake Inhibition (GAT Targets)

Nipecotic acid is the pharmacophore for GABA uptake inhibitors . The addition of the N-cyclopentyl group mimics the lipophilic domains found in potent inhibitors like Tiagabine .[1]

-

Mechanism: The carboxylic acid binds to the sodium site of the transporter, while the N-cyclopentyl group occupies the hydrophobic pocket, enhancing affinity for GAT-1.

Chemokine Receptor Antagonists (CCR2/CCR5)

In the design of CCR2 antagonists for neuropathic pain and inflammation, the 1-cyclopentylpiperidine motif serves as a privileged scaffold.

-

Role: It acts as a "cap" group that fits into the minor binding pocket of the GPCR, providing both steric bulk and hydrophobic interactions that stabilize the receptor in an inactive conformation.

Library Synthesis & Diversity

This compound is widely used in Parallel Medicinal Chemistry (PMC) . The carboxylic acid is a versatile handle for amide coupling reactions to generate diverse libraries of:

-

Amides: Coupling with primary/secondary amines.[1]

-

Heterocycles: Cyclization to form oxadiazoles or benzimidazoles.[1]

Application Workflow

Figure 2: Utilization of the core scaffold in divergent synthesis for specific therapeutic targets.[1]

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store at 2–8°C (desiccated). The hydrochloride salt is hygroscopic; protect from moisture to prevent hydrolysis or clumping.

References

-

ChemicalBook . This compound Product Description. Retrieved from

-

PubChem . Nipecotic Acid Derivatives and Bioisosteres. National Library of Medicine. Retrieved from

-

Hit2Lead . Catalog Entry for CAS 1185293-17-7.[1][8] ChemBridge Building Blocks. Retrieved from

-

Biorxiv . Synthesis and Biological Evaluation of Nipecotic Acid Derivatives. (2025). Retrieved from

-

Aaron Chemicals . Product Specification: this compound.[1][8] Retrieved from

Sources

- 1. 3400-45-1|Cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. 265651 | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Cyclopentene-1-carboxylic Acid CAS 7686-77-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide | C19H23FIN3O3 | CID 70432235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.chem960.com [m.chem960.com]

- 6. 1-Chloro-3-(morpholin-4-yl)isoquinoline - CAS:1050885-07-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. 897094-36-9 | MFCD06800490 | 1-cyclopentyl-3-piperidinecarboxylic acid hydrochloride [aaronchem.com]

- 8. Combi-Blocks [combi-blocks.com]

Technical Monograph: 1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride

The following technical monograph provides an in-depth analysis of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride , focusing on its physicochemical properties, synthesis, and critical role as a scaffold in GABAergic drug discovery.

Optimizing Stoichiometry and Synthesis in GABAergic Ligand Design

Executive Summary

This compound is a specialized heterocyclic building block primarily utilized in the development of GABA uptake inhibitors . Structurally derived from nipecotic acid (piperidine-3-carboxylic acid), this compound features a cyclopentyl group at the nitrogen position, enhancing lipophilicity and blood-brain barrier (BBB) permeability compared to its parent compound.

This guide addresses the critical physicochemical parameters—specifically molecular weight and stoichiometry—required for precise formulation, alongside a validated synthetic workflow and analytical characterization protocols.

Physicochemical Profile & Molecular Weight Analysis

Precise stoichiometric calculations are the bedrock of reproducible pharmacology. Researchers must distinguish between the free base (active moiety) and the hydrochloride salt (formulation/storage form).

Table 1: Core Physicochemical Data

| Parameter | Value | Notes |

| Compound Name | 1-Cyclopentylpiperidine-3-carboxylic acid HCl | |

| CAS Number | 1185293-17-7 | Specific to the HCl salt.[1][2][3] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | (C₁₁H₁₉NO₂[1] · HCl) |

| Molecular Weight (Salt) | 233.74 g/mol | Use this value for weighing/dosing. |

| Molecular Weight (Base) | 197.28 g/mol | Use for molarity of active species. |

| Physical State | White to off-white solid | Hygroscopic; store under desiccant. |

| Solubility | Water, Methanol, DMSO | Insoluble in non-polar solvents (Hexane). |

| pKa (Calculated) | ~3.5 (COOH), ~9.8 (N-H⁺) | Zwitterionic character in neutral pH. |

Stoichiometric Precision in Formulation

Critical Insight: When replicating literature protocols that cite the free base, you must apply a conversion factor of 1.185 (233.74 / 197.28) to the mass of the hydrochloride salt to achieve the equivalent molar concentration.

Example: To prepare 10 mM stock in 10 mL DMSO:

Target Mass (Free Base): 19.73 mg

Required Mass (HCl Salt): 23.37 mg

Synthetic Methodology: Reductive Amination Strategy

The synthesis of this compound relies on the reductive amination of nipecotic acid derivatives. Direct alkylation is often avoided due to poly-alkylation side products. The preferred route uses Ethyl Nipecotate to circumvent zwitterionic solubility issues during the reaction, followed by hydrolysis.

Figure 1: Synthetic Pathway (DOT Visualization)

Caption: Step-wise synthesis via reductive amination and subsequent saponification/salt formation.

Detailed Protocol

Step 1: Reductive Amination

-

Reactants: Dissolve Ethyl Nipecotate (1.0 eq) and Cyclopentanone (1.2 eq) in Dichloromethane (DCM).

-

Catalyst: Add Acetic Acid (1.0 eq) to activate the ketone. Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. The organic layer contains Ethyl 1-cyclopentylpiperidine-3-carboxylate.

Step 2: Saponification & Salt Formation

-

Hydrolysis: Dissolve the ester intermediate in THF:Water (1:1). Add LiOH (2.0 eq) and stir at 60°C for 4 hours.

-

Isolation: Acidify to pH ~5 with dilute HCl. Extract or concentrate to obtain the zwitterionic free base.

-

Salting: Dissolve the free base in a minimal amount of Ethanol. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

-

Precipitation: Add Diethyl Ether to precipitate the white HCl salt. Filter and dry under vacuum.

Analytical Characterization

To ensure the integrity of the compound for biological assays, the following QC parameters must be met.

A. HPLC Analysis (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water + 0.1% TFA (Trifluoroacetic acid)

-

B: Acetonitrile + 0.1% TFA

-

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 210 nm (Weak chromophore; high concentration required) or ELSD/CAD (Charged Aerosol Detection) for better sensitivity.

B. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Expected Signal:

-

[M+H]⁺: 198.15 m/z (Corresponds to the protonated free base).

-

Note: The chloride counter-ion (35/37 m/z) is typically not observed in positive mode but confirms the salt form if analyzed via Ion Chromatography.

-

C. NMR Spectroscopy (¹H-NMR, 400 MHz, D₂O)

Diagnostic peaks to confirm the structure:

-

Cyclopentyl Methine: Multiplet at ~3.0–3.5 ppm (1H). This shift confirms the attachment of the cyclopentyl ring to the nitrogen.

-

Piperidine Ring:

-

C3-H (Alpha to COOH): Multiplet at ~2.8 ppm.

-

N-CH₂ protons: Broadened downfield signals due to the positive charge on Nitrogen in D₂O.

-

Biological Context: GABA Transport Inhibition[4][5]

1-Cyclopentylpiperidine-3-carboxylic acid is a structural analog of Nipecotic Acid , a potent inhibitor of GABA Transporter 1 (GAT-1).

Mechanism of Action

GAT-1 transporters reuptake GABA from the synaptic cleft into presynaptic neurons and glial cells. By inhibiting GAT-1, this compound increases the dwell time of GABA in the synapse, enhancing inhibitory neurotransmission.[4] This mechanism is validated by the clinical success of Tiagabine , which anchors a lipophilic tail to the nipecotic acid core.

Figure 2: Synaptic Mechanism (DOT Visualization)

Caption: Inhibition of GAT-1 prevents GABA recycling, potentiating the inhibitory signal.

Handling & Stability

-

Hygroscopicity: Hydrochloride salts of secondary amines are often hygroscopic. Weighing should be performed quickly or in a controlled humidity environment.

-

Storage: -20°C is recommended for long-term storage. Keep the vial tightly sealed and protected from light.

-

Solution Stability: Aqueous solutions are stable at 4°C for up to 1 week. For longer storage, freeze aliquots at -80°C. Avoid repeated freeze-thaw cycles.

References

-

Sigma-Aldrich. (n.d.). 1-Cyclopentyl-3-piperidinecarboxylic acid hydrochloride Product Specification. Retrieved from

-

PubChem. (n.d.). Compound Summary: 1-Cyclopentylpiperidine-3-carboxylic acid. National Library of Medicine. Retrieved from

-

Krogsgaard-Larsen, P., et al. (1975). Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds. Journal of Neurochemistry.

-

Hit2Lead. (n.d.). Chemical Properties of CAS 1185293-17-7. ChemBridge.[1] Retrieved from

-

Andersen, K. E., et al. (1993). Synthesis of novel GABA uptake inhibitors.[3][4] Elucidation of the structure-activity studies leading to the choice of Tiagabine. Journal of Medicinal Chemistry.

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Spectroscopic Profiling of 1-Cyclopentylpiperidine-3-carboxylic acid HCl

This technical guide details the spectroscopic characterization of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride , a significant nipecotic acid derivative often utilized in the development of GABA uptake inhibitors (e.g., Tiagabine analogs).[1][2][3]

The following protocols are designed for high-fidelity structural validation, prioritizing the distinction between the hydrochloride salt form and the free base, as well as the verification of the N-cyclopentyl substitution.

Chemical Identity & Structural Logic[1][3][4]

-

Molecular Weight: 197.28 g/mol (Free Base) | 233.74 g/mol (HCl Salt)[1]

-

CAS Number: 1254926-73-0 (Base) / Varies by vendor for salt[1][2]

-

Core Moiety: Nipecotic acid (Piperidine-3-carboxylic acid) pharmacophore.[1][2][3][5]

Structural Criticality

The molecule features a chiral center at C3 (though often supplied as a racemate) and a basic nitrogen capped with a cyclopentyl ring. The hydrochloride salt form significantly alters the NMR profile due to nitrogen protonation (

Analytical Workflow Strategy

The following workflow ensures a self-validating characterization loop.

Figure 1: Integrated Analytical Workflow. A logic flow for validating the salt form and structural integrity.

Method A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the N-substitution and the integrity of the piperidine ring.

Sample Preparation[2][3][7][8]

-

Solvent: Deuterium Oxide (D₂O) is preferred to eliminate the broad ammonium (

) and carboxylic acid ( -

Alternative: DMSO-d₆ allows observation of the acidic/exchangeable protons but may result in signal broadening due to viscosity and H-bonding.[1][2]

-

Concentration: 10–15 mg in 0.6 mL solvent.

Predicted ¹H NMR Profile (400 MHz, D₂O)

Note: Chemical shifts are estimated based on nipecotic acid derivatives in acidic media.

| Region (ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 3.60 – 3.40 | Multiplet | 1H | Cyclopentyl CH-N | Deshielded by cationic nitrogen ( |

| 3.50 – 3.20 | Multiplets | 2H | Piperidine C2-H | Highly deshielded; adjacent to |

| 3.10 – 2.80 | Multiplets | 3H | Piperidine C6-H (2H) + C3-H (1H) | C6 is |

| 2.10 – 1.90 | Multiplet | 1H | Piperidine C4-H (eq) | Stereochemically distinct due to ring pucker.[1][2] |

| 1.90 – 1.50 | Multiplet | 10H | Cyclopentyl | Overlapping envelope characteristic of cycloalkyl groups.[1] |

Self-Validating Logic:

-

The "Salt Shift": If the sample is free base, the

-protons (C2, C6, Cyclopentyl-CH) will appear upfield (2.0–3.0 ppm).[1] In the HCl salt, these shift downfield (>3.0 ppm) due to the inductive effect of the quaternary ammonium. -

Integration Check: The aliphatic envelope (1.5–2.0 ppm) must integrate to roughly 10 protons relative to the single methine proton at ~3.5 ppm. Excess integration here suggests residual solvent (e.g., cyclopentanone) or impurities.[1]

¹³C NMR Key Signals[2]

-

174–176 ppm: Carboxylic Acid (

).[1] -

65–68 ppm: Cyclopentyl Methine (

).[1][2] -

50–55 ppm: Piperidine

-carbons (C2, C6).[1] -

38–42 ppm: Piperidine C3 (Methine

to COOH).[1]

Method B: Mass Spectrometry (LC-MS/ESI)

Objective: Molecular weight confirmation and fragmentation fingerprinting.[1][2]

Experimental Parameters

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3]

-

Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

-

Expected Parent Ion:

m/z.[1]

Fragmentation Pathway

In-source fragmentation or MS/MS will typically yield neutral losses of water and the carboxylic acid moiety.[3]

Figure 2: ESI+ Fragmentation Logic. Primary decay pathways for the protonated species.[1][2][3]

Diagnostic Criterion: The presence of the m/z 198 peak is mandatory. A peak at m/z 197 implies incorrect ionization or instrument calibration issues (since ESI adds H+).[1] A strong peak at m/z 114 (Cyclopentanecarboxylic acid-like fragment) or m/z 130 (Nipecotic acid) suggests thermal degradation or synthesis impurities.[1]

Method C: Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of the salt form and functional groups.[1][3]

Key Diagnostic Bands

| Wavenumber ( | Vibration Mode | Description |

| 2800 – 2400 | "Ammonium Band" : Broad, multiple sub-bands.[1][2][3] Diagnostic of the HCl salt. Absent in free base. | |

| 1735 – 1710 | Strong, sharp band corresponding to the carboxylic acid. | |

| 3300 – 2500 | Very broad absorption underlying the C-H and N-H regions, typical of carboxylic acid dimers. | |

| 1250 – 1150 | Strong intensity; confirms the acid functionality. |

Self-Validating Logic: If the spectrum lacks the broad absorption between 2400–2800 cm⁻¹ and instead shows sharp peaks >2800 cm⁻¹ (C-H) with a clean baseline, the sample has likely free-based (reverted to non-salt form) or is not the hydrochloride salt.[1]

Quality Control & Impurity Profiling

When analyzing this compound, researchers must be vigilant for specific synthesis byproducts:

-

Nipecotic Acid (Starting Material): Check for lack of cyclopentyl signals in NMR.

-

Cyclopentanone (Reagent): Sharp signal at ~2.15 ppm (NMR) or ketone C=O at ~1740 cm⁻¹ (IR) distinct from the acid.[1]

-

Inorganic Salts: If the sample is not fully soluble in organic solvents (MeOH, DMSO) but soluble in water, check for excess inorganic salts (NaCl/KCl) via elemental analysis or ash test.[1]

References

-

Sigma-Aldrich. 1-Cyclopentyl-3-piperidinecarboxylic acid hydrochloride Product Specification.Link[1]

-

PubChem. Compound Summary: 1-Cyclopentylpiperidine-3-carboxylic acid.[1][2][3] National Library of Medicine. Link[1]

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for piperidine/carboxylic acid shifts).

-

Pretsch, E., et al. Structure Determination of Organic Compounds.[4] (Reference for estimation of N-substituted chemical shifts).

Sources

- 1. 1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;hydrate;hydrochloride | C38H51ClFN3O9 | CID 24847796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3400-45-1|Cyclopentanecarboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide | C19H23FIN3O3 | CID 70432235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-cyclopentylpiperidine-2-carboxylic acid hydrochloride (C11H19NO2) [pubchemlite.lcsb.uni.lu]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course in Unexplored Territory

The landscape of novel psychoactive compounds is vast and largely unmapped. Within this landscape lies 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride, a molecule of interest due to its structural similarities to known neuromodulatory agents. As of the latest literature review, a definitive mechanism of action for this specific compound has not been elucidated. This guide, therefore, serves a dual purpose: to present a scientifically grounded, hypothetical mechanism of action based on an analysis of its structural motifs and the known activities of related compounds, and to provide a rigorous, phased experimental roadmap for the validation of this hypothesis. Our approach is rooted in the principles of rational drug design and discovery, transforming a knowledge gap into a strategic research opportunity.

Molecular Architecture: A Structural Dissection

A thorough understanding of a compound's structure is the cornerstone of predicting its biological activity. This compound is characterized by three key moieties: a piperidine ring, a carboxylic acid group at the 3-position, and a cyclopentyl group at the 1-position (the nitrogen atom).

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀ClNO₂ | |

| Molecular Weight | 233.74 g/mol | |

| SMILES String | O=C(O)C1CN(CCC1)C2CCCC2.[H]Cl | |

| InChI Key | LKYCEKPSYDBGAO-UHFFFAOYSA-N |

The piperidine scaffold is a prevalent feature in a multitude of pharmaceuticals and alkaloids, known to interact with a wide array of biological targets.[1][2][3] The carboxylic acid group, a common feature in many drugs, can act as a hydrogen bond donor and acceptor, and its acidic nature is often crucial for receptor binding.[4][5] The N-substitution with a cyclopentyl group adds a significant lipophilic character to the molecule, which can influence its ability to cross the blood-brain barrier and its binding affinity to target proteins.

A Central Hypothesis: Targeting Neurotransmitter Reuptake

Given the structural parallels with nipecotic acid, a known inhibitor of gamma-aminobutyric acid (GABA) uptake, our primary hypothesis is that This compound acts as a competitive inhibitor of GABA transporters (GATs) . Piperidine derivatives have been reported to possess antidepressant, anticonvulsant, and anxiolytic properties, often through mechanisms involving the modulation of neurotransmitter systems like GABA.[6]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its action is terminated by its removal from the synaptic cleft by GATs. Inhibition of these transporters would lead to an increased concentration of GABA in the synapse, potentiating its inhibitory effects. This proposed mechanism is depicted in the following signaling pathway diagram.

Caption: A streamlined workflow for mechanism of action elucidation.

Concluding Remarks and Future Directions

The outlined experimental strategy provides a clear and logical path to investigate the mechanism of action of this compound. Should the hypothesis of GAT inhibition be validated, this compound could represent a novel scaffold for the development of therapeutics for conditions characterized by GABAergic dysfunction, such as epilepsy, anxiety disorders, and neuropathic pain. Subsequent research should focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant animal models to establish a pharmacokinetic/pharmacodynamic profile and assess therapeutic efficacy.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. MDPI AG. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]

-

Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemico-biological interactions, 134(3), 251–270. [Link]

- Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.

-

ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). [PDF] Antimicrobial and antioxidant activities of piperidine derivatives. Retrieved from [Link]

-

Therapeutic Target Database. (n.d.). Drug Information. Retrieved from [Link]

-

MDPI. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]

-

PubMed. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Structural Elucidation of N-Substituted Piperidine-3-Carboxylic Acids: A Comprehensive Analytical Framework

Executive Summary & Strategic Context

N-substituted piperidine-3-carboxylic acids represent a critical pharmacophore in medicinal chemistry, serving as the core scaffold for GABA uptake inhibitors (e.g., Tiagabine, Nipecotic acid derivatives) and peptidomimetics. Their structural elucidation is deceptively complex due to three converging factors:

-

Chirality: The C3 stereocenter and potential chirality of the N-substituent.

-

Conformational Flexibility: The dynamic equilibrium between chair conformers (axial vs. equatorial carboxylic acid).

-

Nitrogen Inversion: The rapid pyramidal inversion at the nitrogen atom, often complicated by restricted rotation if the N-substituent is an amide (rotamers).

This guide provides a self-validating analytical workflow for researchers to unambiguously assign the structure and stereochemistry of these derivatives.

Primary Workflow: The Logic of Elucidation

The following decision tree outlines the sequence of experiments required to move from crude isolate to fully characterized chemical entity.

Figure 1: Step-by-step structural elucidation logic tree for piperidine derivatives.

Mass Spectrometry: Fragmentation & Formula

Before NMR analysis, High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition. For piperidine-3-carboxylic acids, specific fragmentation patterns are diagnostic.

Fragmentation Signatures

Using ESI-MS/MS (positive mode), the following cleavages are characteristic:

| Fragment Type | Loss (Da) | Mechanism | Diagnostic Value |

| Carboxyl Loss | M - 45 | Confirms free acid vs. ester.[1][2] | |

| Hydroxyl Loss | M - 17 | Loss of OH | Indicates carboxylic acid integrity.[2] |

| Ring Cleavage | Variable | Retro-Diels-Alder (RDA) equivalent | Breakage of C2-C3 and C5-C6 bonds. |

| M - R | Cleavage adjacent to Nitrogen | Identifies the N-substituent mass. |

Protocol Note: If the molecule is a zwitterion (amino acid salt), the molecular ion

NMR Spectroscopy: The Stereochemical Core

This is the most critical phase. The piperidine ring exists in a chair conformation, but the substituent at C3 (carboxylic acid) can adopt either an axial or equatorial position. This equilibrium is solvent-dependent and driven by A-values (steric strain) and intramolecular hydrogen bonding (zwitterionic stabilization).

1H NMR: Chemical Shift & Coupling Constants

The coupling constants (

-

Equatorial COOH (

is Axial):- appears as a triplet of triplets (tt) or multiplet.

-

Coupling: Large trans-diaxial coupling (

) with axial protons at C2 and C4.

-

Axial COOH (

is Equatorial):- appears as a narrow multiplet or quintet.

-

Coupling: Small equatorial-axial/equatorial-equatorial couplings (

).

Dynamic NMR (VT-NMR) & Rotamers

If the N-substituent is an amide (e.g., N-acetyl), the spectrum often shows "doubling" of signals at room temperature due to restricted rotation around the amide bond (cis/trans rotamers).

Experimental Protocol: Variable Temperature NMR

-

Solvent: Use DMSO-d6 or Tetrachloroethane-d2 (high boiling point).

-

Range: Heat from 298 K to 373 K in 10 K increments.

-

Observation: Signals will broaden and eventually coalesce into a single average set of peaks.

-

Calculation: Use the coalescence temperature (

) to calculate the rotational energy barrier (

2D NMR Strategy for Relative Stereochemistry

To distinguish between diastereomers (e.g., cis-3,4-disubstituted piperidines), NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

-

NOESY/ROESY:

-

Cis-relationship: Strong NOE correlation between

and the N-substituent protons if they are spatially close (e.g., 1,3-diaxial interaction). -

Trans-relationship: Absence of NOE between the substituent protons.

-

Conformational Analysis & Signaling

Understanding the 3D shape is vital for drug binding (e.g., GAT-1 inhibition). The diagram below illustrates the equilibrium and the key NMR observables.

Figure 2: Conformational equilibrium of piperidine-3-carboxylic acid derivatives.

Critical Insight (Solvent Effect): In non-polar solvents (

X-Ray Crystallography: Absolute Configuration

While NMR provides relative stereochemistry, X-ray diffraction is the gold standard for absolute configuration (

Crystallization Protocol:

-

Salt Formation: If the derivative is an oil, convert it to a hydrochloride or hydrobromide salt to induce crystallization.

-

Solvent System: Slow evaporation of Methanol/Ethyl Acetate or vapor diffusion (Ethanol into Hexane).

-

Anomalous Dispersion: If a heavy atom (Cl, Br, S) is present (e.g., in Tiagabine derivatives), the absolute configuration can be determined directly from the Flack parameter.

References

-

Nipecotic Acid Conformation: Abraham, R. J., et al. "Conformational analysis.[3] Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives." J. Chem. Soc., Perkin Trans. 2, 2000.[3] Link

-

Tiagabine Structure: Andersen, K. E., et al. "The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug."[4] J. Med.[1] Chem., 1993. Link

-

Piperazine/Piperidine NMR Dynamics: Todter, M., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein J. Org. Chem., 2016.[5][6][7] Link

-

Mass Spectrometry of Amino Acids: "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. Link[8]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. Pairwise structural comparison of tiagabine analogs gives new insights into their protein binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Technical Guide: Initial Biological Screening of 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride

Executive Summary & Compound Profile

1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride is a lipophilic derivative of nipecotic acid (piperidine-3-carboxylic acid). Nipecotic acid is a classic, competitive inhibitor of the Gamma-Aminobutyric Acid (GABA) transporters (GATs), specifically GAT-1. However, the parent compound, nipecotic acid, is zwitterionic and hydrophilic, preventing it from effectively crossing the blood-brain barrier (BBB).

The addition of the N-cyclopentyl moiety is a medicinal chemistry strategy designed to increase lipophilicity (LogP) and BBB permeability while retaining affinity for the GAT-1 orthosteric binding site. Therefore, the initial biological screening of this compound must prioritize GABA transporter affinity , subtype selectivity , and BBB permeability .

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

IUPAC Name: this compound

-

Common Synonym: N-Cyclopentyl Nipecotic Acid HCl

-

Core Pharmacophore: Nipecotic Acid (GABA mimetic)[1]

-

Primary Target Class: Solute Carrier Family 6 (SLC6), specifically GAT-1 (SLC6A1).

-

Physical State: White crystalline solid (HCl salt).

-

Solubility: Highly soluble in water/PBS (due to HCl salt form); soluble in DMSO.

Screening Strategy & Workflow

To validate this compound as a neuroactive agent, we employ a "Funnel Approach," moving from high-throughput primary binding screens to low-throughput functional validation.

Diagram 1: Screening Cascade

Caption: The strategic screening funnel prioritizes GAT-1 affinity before assessing subtype selectivity and functional mechanism.

Primary Screening: [³H]-GABA Uptake Assay

The "Gold Standard" for nipecotic acid derivatives is the radioligand uptake inhibition assay. This assay determines if the compound competitively blocks the transport of GABA into the cell.

Experimental Rationale

Since the compound is a putative GAT-1 inhibitor, it should reduce the accumulation of radioactive GABA in cells expressing the transporter. We use HEK293 cells stably transfected with human GAT-1 (hGAT-1) to ensure human relevance.

Detailed Protocol

Reagents:

-

[³H]-GABA (Specific Activity: 80-100 Ci/mmol).

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Positive Control: Tiagabine (highly selective GAT-1 inhibitor) or Nipecotic Acid .[2]

-

Negative Control: DMSO vehicle.

Step-by-Step Workflow:

-

Cell Seeding: Seed hGAT-1-HEK293 cells in 96-well ScintiPlates (poly-D-lysine coated) at 50,000 cells/well. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of 1-Cyclopentylpiperidine-3-carboxylic acid HCl in KRH buffer. Range: 1 nM to 100 µM (semi-log steps).

-

Equilibration: Wash cells 2x with warm KRH buffer. Add 50 µL of compound solution to respective wells. Incubate for 10 minutes at 37°C.

-

Note: Pre-incubation is critical to allow the inhibitor to access the binding site before the substrate competes.

-

-

Substrate Addition: Add 50 µL of [³H]-GABA (final concentration 20 nM) to start the reaction.

-

Uptake Phase: Incubate for 10 minutes at 37°C.

-

Termination: Rapidly wash cells 3x with ice-cold KRH buffer to stop transport and remove extracellular radioactivity.

-

Quantification: Add scintillation cocktail and count CPM (Counts Per Minute) using a MicroBeta counter.

Data Analysis: Calculate % Inhibition relative to vehicle control. Fit data to a non-linear regression model (Sigmoidal dose-response) to determine the IC50 .

Secondary Screening: Selectivity & Electrophysiology

If the primary screen yields an IC50 < 1 µM, selectivity profiling is required to ensure the compound does not promiscuously inhibit other transporters (GAT-2, GAT-3, BGT-1).

Electrophysiological Characterization (Patch Clamp)

Nipecotic acid is a transportable substrate/inhibitor , meaning it is translocated into the cell, generating a transport current. N-substituted derivatives (like Tiagabine) are often non-transportable blockers . Differentiating these mechanisms is vital.

Protocol (Whole-Cell Patch Clamp):

-

System: Automated Patch Clamp (e.g., QPatch) or Manual Rig.

-

Cells: CHO cells expressing hGAT-1.

-

Method: Voltage-clamp at -60 mV.[1]

-

Application: Apply GABA (100 µM) to elicit an inward current (

). Washout. Apply Test Compound (100 µM). -

Interpretation:

-

Scenario A (Blocker): Compound elicits no current but blocks subsequent GABA current. (Desired profile for Tiagabine-like drugs).

-

Scenario B (Substrate): Compound elicits an inward current similar to GABA.[1]

-

Diagram 2: Mechanism of Action Logic

Caption: Distinguishing between transportable substrates and non-transportable blockers via current generation.

ADMET Profiling: The Critical "Go/No-Go"

For this specific chemical class (nipecotic acid derivatives), BBB permeability is the primary failure point. The cyclopentyl group is intended to solve this; therefore, it must be verified early.

PAMPA-BBB Assay (Parallel Artificial Membrane Permeability Assay)

-

Objective: Predict passive diffusion across the blood-brain barrier.

-

Membrane: Porcine brain lipid extract dissolved in dodecane.

-

Protocol:

-

Donor Plate: Add compound (10 µM) in PBS (pH 7.4).

-

Acceptor Plate: Add PBS buffer.

-

Sandwich: Incubate for 18 hours at room temperature in a humidity chamber.

-

Analysis: Quantify compound concentration in both chambers via LC-MS/MS.

-

-

Metric: Calculate Effective Permeability (

).-

High Permeability:

cm/s. -

Low Permeability:

cm/s.

-

Data Presentation & Interpretation

Summarize screening data in a standardized table format to facilitate decision-making.

Table 1: Hypothetical Screening Data Summary

| Assay | Parameter | Threshold for Success | Interpretation |

| hGAT-1 Uptake | IC50 | < 500 nM | Potency indicator. Compare to Tiagabine (IC50 ~20-100 nM). |

| hGAT-3 Uptake | IC50 | > 10 µM | Selectivity indicator (GAT-3 inhibition causes motor side effects). |

| PAMPA-BBB | > | Predicts CNS penetration. | |

| Cytotoxicity | CC50 | > 100 µM | Safety margin (HEK293 cells). |

References

-

Nielsen, E. B., et al. (1991). "Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor." European Journal of Pharmacology. Link

-

Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[3][4][2][1][5][6] Molecular and Cellular Biochemistry. Link

-

Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International. Link

-

Di, L., & Kerns, E. H. (2003). "Profiling drug-like properties in discovery and development." Current Opinion in Chemical Biology. Link

-

NCATS/NIH. (2023). "Assay Guidance Manual: In Vitro Transporter Assays." NCBI Bookshelf. Link

Sources

- 1. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Protecting group strategies for piperidine-3-carboxylic acid synthesis

Application Note: Protecting Group Strategies for Piperidine-3-Carboxylic Acid Synthesis

Executive Summary & Strategic Framework

Piperidine-3-carboxylic acid (Nipecotic acid) is a critical pharmacophore in neuroscience (GABA uptake inhibitors) and a versatile building block in peptide mimetics. However, its zwitterionic nature and dual nucleophilic/electrophilic centers present specific synthetic challenges.

Successful incorporation of this scaffold requires a rigorous protecting group (PG) strategy that ensures:

-

Solubility: Overcoming the poor organic solubility of the zwitterionic parent.

-

Chemoselectivity: Differentiating the secondary amine from the carboxylic acid.

-

Orthogonality: Allowing selective deprotection of one terminus without affecting the other.[1]

This guide details three field-proven protocols, categorized by their downstream synthetic utility.

Strategic Decision Matrix

Before selecting a protocol, consult the decision matrix below to align the strategy with your target molecule's sensitivity.

Figure 1: Decision tree for selecting orthogonal protecting group pairs based on downstream chemical compatibility.

Protocol A: N-Boc Protection (The Foundation)

Target: N-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid Application: General organic synthesis, Suzuki couplings, amide coupling.

Scientific Rationale: Direct reaction of Boc anhydride with nipecotic acid in organic solvents (DCM/THF) fails due to the zwitterion's insolubility. The "Schotten-Baumann" conditions (aqueous base + organic solvent) are required to deprotonate the amine, solubilize the species, and drive the kinetics.

Reagents:

-

Piperidine-3-carboxylic acid (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Sodium Hydroxide (NaOH) (2.5 equiv)[2]

-

Solvent: 1:1 Mixture of 1,4-Dioxane and Water

Step-by-Step Protocol:

-

Solubilization: In a round-bottom flask, dissolve piperidine-3-carboxylic acid (10 g, 77.4 mmol) in 1M NaOH (195 mL). The solution should be clear and homogeneous.

-

Critical Control Point: Ensure pH > 10. If the pH is lower, the amine remains protonated (unreactive).

-

-

Addition: Dilute with 1,4-dioxane (100 mL). Cool the mixture to 0°C in an ice bath.

-

Reaction: Add Boc₂O (18.6 g, 85.1 mmol) dropwise (as a solution in 20 mL dioxane if solid handling is difficult). Remove ice bath and stir at Room Temperature (RT) for 12–16 hours.

-

Workup (The "Back-Extraction" Technique):

-

Concentrate the mixture under reduced pressure to remove dioxane (rotary evaporator, 40°C).

-

Wash the remaining aqueous phase with Diethyl Ether (2 x 50 mL). Why? This removes unreacted Boc₂O and non-polar impurities.

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify to pH 2–3 using 1M KHSO₄ or 2M HCl. The product will precipitate as a white solid or form a thick oil.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

-

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Yield: Expect 90–95% yield of white crystalline solid.

-

Validation: ¹H NMR (CDCl₃) should show a singlet ~1.45 ppm (9H, t-Bu).

-

Protocol B: The "Ester-First" Strategy

Target: Methyl piperidine-3-carboxylate Hydrochloride Application: Scale-up synthesis, avoiding expensive coupling reagents.

Scientific Rationale: Attempting to esterify N-Boc-nipecotic acid using acid catalysis (Fisher esterification) will cleave the Boc group. Therefore, for methyl/ethyl esters, the most robust route is to esterify the raw material first, generating the stable amine-salt, which can then be N-protected if desired.

Reagents:

-

Piperidine-3-carboxylic acid (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 equiv)

-

Methanol (anhydrous) (Solvent & Reactant)

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and equip with a reflux condenser and drying tube (CaCl₂).

-

Addition: Charge methanol (10 mL/g of substrate) and cool to 0°C.

-

Activation: Add SOCl₂ dropwise over 20 minutes.

-

Caution: Exothermic reaction with massive gas evolution (HCl/SO₂). Ensure good venting.

-

-

Substrate Addition: Add piperidine-3-carboxylic acid in portions.

-

Reflux: Heat to reflux (65°C) for 6–8 hours.

-

Monitoring: TLC (10% MeOH in DCM, stain with Ninhydrin).

-

-

Isolation: Concentrate in vacuo to dryness. Co-evaporate with toluene (2x) to remove residual HCl/SOCl₂.

-

Result: The product is the Hydrochloride salt. It is stable and can be stored.

-

Conversion to N-Boc ester: Suspend this salt in DCM, add Et₃N (2.2 equiv) and Boc₂O (1.1 equiv). The ester survives these basic conditions perfectly.

-

Protocol C: Orthogonal Protection (N-Fmoc / O-tBu)

Target: N-(9-Fluorenylmethoxycarbonyl)-piperidine-3-carboxylic acid tert-butyl ester Application: Solid Phase Peptide Synthesis (SPPS).

Scientific Rationale: This pair allows deprotection of the amine (piperidine) without touching the ester, or deprotection of the ester (TFA) without touching the amine.

Workflow:

-

N-Protection: React nipecotic acid with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) and NaHCO₃ in Acetone/Water.

-

Note: Fmoc-Cl is cheaper but leads to dipeptide impurities; Fmoc-OSu is cleaner.

-

-

Esterification: React the N-Fmoc acid with tert-butyl trichloroacetimidate (2 equiv) in cyclohexane/DCM with BF₃·Et₂O (catalytic).

-

Why not Isobutylene? Isobutylene gas requires pressure vessels and strong acid (H₂SO₄), which might degrade the Fmoc group. The imidate method is mild and operates at RT.

-

Comparative Analysis of Protecting Groups

| Protecting Group Pair | Orthogonality | Stability | Cost | Primary Use Case |

| N-Boc / O-Methyl | Acid / Base | High | Low | Large-scale Pharma Intermediates |

| N-Boc / O-Benzyl | Acid / H₂ | High | Med | Late-stage convergent synthesis |

| N-Fmoc / O-tBu | Base / Acid | Med | High | Solid Phase Peptide Synthesis (SPPS) |

| N-Cbz / O-Methyl | H₂ / Base | Very High | Med | When Boc is too acid-sensitive |

Troubleshooting & Pitfalls

Issue 1: "My N-Boc product is an oil and won't crystallize."

-

Cause: Residual solvent (dioxane) or rotamers.

-

Fix: Dissolve in minimal Et₂O and add Hexanes until cloudy. Store at -20°C. Alternatively, use the crude oil; it is often >95% pure.

Issue 2: "Low yield during methyl ester synthesis."

-

Cause: Water in the methanol.

-

Fix: SOCl₂ consumes water, but if the MeOH is "wet", excess SOCl₂ is consumed before activating the carboxylate. Use freshly distilled or molecular-sieve dried MeOH.

Issue 3: "Racemization of Chiral Nipecotic Acid."

-

Risk: If using enantiopure (S)- or (R)-nipecotic acid, avoid strong heat during base-mediated hydrolysis of esters.

-

Protocol: Use LiOH in THF/Water at 0°C for saponification rather than refluxing NaOH.

Visualizing the Workflow

The following diagram illustrates the "Ester-First" vs. "Protect-First" pathways, highlighting the critical divergence points.

Figure 2: Synthetic workflow comparing "Protect-First" and "Ester-First" methodologies. Note the incompatibility of N-Boc intermediates with acidic esterification conditions.

References

- Synthesis of N-Boc-3-piperidine carboxylic acid: Vertex AI Search Result 1.1. Patent CN103204801A. "Synthesis method for N-Boc-3-piperidone".

-

Facile synthesis of 3-amino substituted piperidines : Vertex AI Search Result 1.2. "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid". Available at: [Link]

-

Protecting Groups in Organic Synthesis : Vertex AI Search Result 1.3. LibreTexts Chemistry. "Protecting Groups in Organic Synthesis". Available at: [Link]

-

Orthogonal Protecting Groups : Vertex AI Search Result 1.9. "Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis". Available at: [Link]

-

Esterification Methods : Vertex AI Search Result 1.19. Chemguide. "Esterification - alcohols and carboxylic acids".[3][4][5][6] Available at: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. dM-Dim for Carboxylic Acid Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

Application Note: Pharmacological Characterization of 1-Cyclopentylpiperidine-3-carboxylic acid Hydrochloride as a GABA Uptake Inhibitor

[1]

Abstract & Introduction

This application note details the experimental framework for investigating 1-Cyclopentylpiperidine-3-carboxylic acid hydrochloride (an N-cyclopentyl derivative of nipecotic acid) as a potent inhibitor of the

GAT-1 is the primary transporter responsible for the reuptake of GABA from the synaptic cleft, terminating inhibitory signaling. While nipecotic acid is a classic competitive substrate-inhibitor of GAT-1, it lacks blood-brain barrier (BBB) permeability due to its zwitterionic nature. The addition of a lipophilic cyclopentyl group at the

This guide provides a self-validating workflow to determine:

-

Potency (IC

): Via radioligand uptake assays. -

Mechanism of Action: Distinguishing between transportable substrates (translocation-competent) and non-transportable blockers using electrophysiology.

Mechanistic Pathway

The compound targets the GAT-1 transporter on presynaptic neurons and glia. By blocking the reuptake of GABA, it increases the dwell time of the neurotransmitter in the synaptic cleft, enhancing GABAergic tone—a mechanism validated by antiepileptic drugs like Tiagabine.

Figure 1: Mechanism of Action. The N-substituted nipecotic acid derivative binds to GAT-1, preventing GABA reuptake and potentiating synaptic inhibition.

Compound Handling & Preparation[2][3][4][5]

Compound Identity: this compound Nature: Hygroscopic solid (HCl salt).

Protocol: Solubilization for Biological Assays

The hydrochloride salt improves water solubility, but the cyclopentyl group adds lipophilicity. Proper stock preparation is critical to prevent precipitation in aqueous buffers.

-

Primary Stock (100 mM): Dissolve the compound in DMSO (Dimethyl sulfoxide) . While the HCl salt is water-soluble, DMSO ensures long-term stability and prevents micro-precipitation of the free base if pH shifts occur.

-

Validation: Vortex for 30 seconds. Inspect for clarity.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

Working Solutions: Dilute the primary stock into the assay buffer (e.g., Krebs-Ringer) immediately prior to use.

-

Note: Keep final DMSO concentration < 0.1% in the assay to avoid non-specific membrane effects.

-

In Vitro Assay: [³H]-GABA Uptake Inhibition[2][6]

This is the gold-standard method for determining the affinity (IC

Materials

-

Source Tissue: Rat cerebral cortex (P2 synaptosomal fraction) or hGAT-1 HEK cells.

-

Radioligand: [³H]-GABA (Specific Activity: 80–100 Ci/mmol).

-

Non-Specific Control: Tiagabine (10 µM) or Nipecotic Acid (1 mM) to define background.

-

Assay Buffer: Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11 mM Glucose; pH 7.4.

Experimental Workflow

Figure 2: Radioligand Uptake Assay Workflow. Critical timing at the termination step ensures measurement of initial velocity.

Detailed Protocol

-

Preparation: Resuspend synaptosomal pellet in KHB to a protein concentration of 0.2–0.5 mg/mL.

-

Plating: Aliquot 200 µL of suspension into 96-well tubes.

-

Inhibitor Addition: Add 25 µL of 1-Cyclopentylpiperidine-3-carboxylic acid HCl at varying concentrations (range: 1 nM to 100 µM).

-

Control A (Total): Buffer only.

-

Control B (Non-Specific): 10 µM Tiagabine.

-

-

Pre-incubation: Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Initiation: Add 25 µL of [³H]-GABA (Final concentration: 20 nM).

-

Uptake: Incubate for exactly 3 minutes at 37°C.

-

Critical: Do not exceed 5 minutes. Uptake must remain linear (initial velocity) to calculate valid kinetic constants.

-

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash 3x with 3 mL ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

Data Calculation:

Electrophysiology: Determining Mode of Action

Does 1-Cyclopentylpiperidine-3-carboxylic acid act as a blocker (like Tiagabine) or a substrate (like Nipecotic acid)?

-

Substrates are translocated, generating a net inward stoichiometric current (2 Na⁺ : 1 Cl⁻ : 1 GABA).

-

Blockers bind but do not translocate, inhibiting the constitutive leak current without generating a transport current.

Whole-Cell Patch Clamp Protocol

System: HEK-293 cells expressing hGAT-1.

-

Setup: Voltage-clamp mode, holding potential (

) = -60 mV. -

Internal Solution: 130 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 5 mM EGTA (standard intracellular).

-

Baseline: Establish a stable baseline current in standard extracellular buffer.

-

GABA Application (Control): Apply 100 µM GABA.

-

Test Compound Application: Apply 100 µM 1-Cyclopentylpiperidine-3-carboxylic acid.

-

Scenario A (Substrate): Inward current is observed.[3] The compound is transported.

-

Scenario B (Blocker): No current is observed, or a slight outward shift (block of leak current).

-

-

Competition Test: Co-apply GABA (100 µM) + Test Compound (100 µM).

-

If the Test Compound is a blocker, it will reduce the amplitude of the GABA-induced current.

-

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Filters binding the radioligand. | Pre-soak GF/B filters in 0.5% Polyethylenimine (PEI) for >1 hour. |

| Low Signal-to-Noise | Synaptosomes degraded. | Ensure P2 fraction is fresh (used <4h post-decapitation) and kept on ice. |

| Inconsistent IC50 | Equilibrium not reached. | Increase pre-incubation time to 30 mins. N-substituted analogs may have slower on-rates. |

| Precipitation | Compound insolubility. | Verify stock clarity. Do not exceed 1% DMSO final concentration. |

References

-

Schousboe, A., et al. (1979). "GABA transport methodology in brain slices and synaptosomes." Brain Research Bulletin.

-

Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.

-

Krogsgaard-Larsen, P., et al. (2000). "GABA uptake inhibitors: design, synthesis and pharmacological characterization of new nipecotic acid derivatives." European Journal of Medicinal Chemistry.

-

Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry.

-

Vertex AI Search. (2023). "Grounding verification for N-substituted nipecotic acid derivatives." 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

Application Note: LC-MS/MS Analysis of 1-Cyclopentylpiperidine-3-carboxylic Acid Hydrochloride in Biological Samples

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of 1-Cyclopentylpiperidine-3-carboxylic acid (CPCA) in biological matrices. As a piperidine derivative often serving as a pharmaceutical building block or active metabolite, CPCA presents specific bioanalytical challenges due to its amphoteric nature (containing both a basic amine and an acidic carboxyl group). This guide moves beyond standard recipes, offering a "First Principles" approach to method development, ensuring compliance with FDA M10 Bioanalytical Method Validation guidelines.

Chemical Profile & Analytical Challenges

To design a valid method, one must first understand the physicochemical behavior of the analyte.

-

Analyte: 1-Cyclopentylpiperidine-3-carboxylic acid HCl

-

Free Base MW: ~197.28 g/mol

-

Target Ion: [M+H]⁺ (

198.2) -

Chemical Nature: Zwitterionic.

-

Basic center: Piperidine nitrogen (pKa ~9.0).

-

Acidic center: Carboxylic acid (pKa ~4.0).

-

-

The Challenge: In standard Reversed-Phase (RP) chromatography at neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing.

-

The Solution: We utilize an Acidic Mobile Phase Strategy . By maintaining pH < 3.0, the carboxylic acid remains protonated (neutral) and the amine protonated (cationic), forcing the molecule into a single charged state suitable for retention on "Polar C18" stationary phases and high-sensitivity Positive ESI detection.

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points that ensure data integrity.

Figure 1: End-to-end bioanalytical workflow for CPCA analysis. Note the dilution step after precipitation to match the initial mobile phase strength.

Materials and Reagents

-

Reference Standard: 1-Cyclopentylpiperidine-3-carboxylic acid HCl (Purity >98%).

-

Internal Standard (IS): Stable Isotope Labeled (SIL) analog (e.g., CPCA-d9) is preferred. If unavailable, use a structural analog like N-ethylnipecotic acid .

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), and Water.

-

Additives: LC-MS Grade Formic Acid (FA).